Cas no 2229186-16-5 (2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol)

2-Amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol is a pyridine-derived amino alcohol compound with potential applications in pharmaceutical synthesis and chemical research. Its structure features a methoxy-substituted pyridine ring and an ethanolamine side chain, offering versatility as a chiral building block or intermediate in organic transformations. The presence of both amino and hydroxyl functional groups enables participation in condensation, alkylation, or complexation reactions, while the methoxy and methyl substituents influence electronic and steric properties. This compound may be of interest in medicinal chemistry for the development of bioactive molecules due to its rigid heterocyclic core and polar functionality. Proper handling and storage under inert conditions are recommended to ensure stability.
2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol structure
2229186-16-5 structure
Product name:2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
CAS No:2229186-16-5
MF:C9H14N2O2
Molecular Weight:182.219662189484
CID:5825906
PubChem ID:165781066

2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
    • 2229186-16-5
    • EN300-1761871
    • インチ: 1S/C9H14N2O2/c1-6-3-7(8(12)5-10)4-9(11-6)13-2/h3-4,8,12H,5,10H2,1-2H3
    • InChIKey: WPUXPJGEXKQPSR-UHFFFAOYSA-N
    • SMILES: OC(CN)C1C=C(N=C(C)C=1)OC

計算された属性

  • 精确分子量: 182.105527694g/mol
  • 同位素质量: 182.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 155
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.4Ų
  • XLogP3: -0.2

2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1761871-0.5g
2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
2229186-16-5
0.5g
$1316.0 2023-09-20
Enamine
EN300-1761871-2.5g
2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
2229186-16-5
2.5g
$2688.0 2023-09-20
Enamine
EN300-1761871-0.05g
2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
2229186-16-5
0.05g
$1152.0 2023-09-20
Enamine
EN300-1761871-1.0g
2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
2229186-16-5
1g
$1371.0 2023-06-03
Enamine
EN300-1761871-5.0g
2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
2229186-16-5
5g
$3977.0 2023-06-03
Enamine
EN300-1761871-5g
2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
2229186-16-5
5g
$3977.0 2023-09-20
Enamine
EN300-1761871-1g
2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
2229186-16-5
1g
$1371.0 2023-09-20
Enamine
EN300-1761871-10.0g
2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
2229186-16-5
10g
$5897.0 2023-06-03
Enamine
EN300-1761871-10g
2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
2229186-16-5
10g
$5897.0 2023-09-20
Enamine
EN300-1761871-0.25g
2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
2229186-16-5
0.25g
$1262.0 2023-09-20

2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol 関連文献

2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-olに関する追加情報

Comprehensive Overview of 2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol (CAS No. 2229186-16-5)

2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol, with the CAS number 2229186-16-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of amino alcohols, which are known for their versatile applications in drug discovery and development. The presence of both amino and hydroxyl functional groups in its structure makes it a valuable intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential role as a building block for small molecule therapeutics, especially in targeting neurological disorders and inflammatory diseases.

In recent years, the demand for 2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol has increased due to its relevance in medicinal chemistry. Its unique pyridine core, combined with the methoxy and methyl substituents, contributes to its bioactivity and selective binding properties. This compound is often explored in the context of enzyme inhibition and receptor modulation, which are critical areas in modern drug design. Additionally, its solubility and stability under physiological conditions make it a promising candidate for further preclinical studies.

The synthesis of CAS 2229186-16-5 involves multi-step organic reactions, including nucleophilic substitution and reduction processes. Advanced techniques such as HPLC purification and NMR characterization are employed to ensure high purity and accurate structural confirmation. Given the growing interest in personalized medicine and targeted therapies, this compound is frequently discussed in academic forums and patent literature. Its potential applications extend to cancer research, where it may serve as a scaffold for kinase inhibitors or immune modulators.

From an industrial perspective, 2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol is manufactured under strict GMP guidelines to meet the standards of pharmaceutical-grade materials. Suppliers often highlight its low toxicity and high compatibility with other chemical entities, making it suitable for combinatorial chemistry approaches. The compound's molecular weight and logP value are also optimized for drug-likeness, aligning with the Lipinski's Rule of Five—a key consideration in drug development pipelines.

As the scientific community continues to explore novel therapeutic agents, CAS 2229186-16-5 remains a subject of active investigation. Its role in central nervous system (CNS) drug discovery is particularly noteworthy, given the rising prevalence of neurodegenerative conditions like Alzheimer's and Parkinson's diseases. Furthermore, its metabolic stability and oral bioavailability are frequently evaluated in ADME studies, which are essential for predicting clinical success.

In conclusion, 2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol represents a compelling example of how structural optimization can lead to biologically active compounds. Its CAS number 2229186-16-5 serves as a unique identifier for researchers and manufacturers alike, ensuring traceability and quality control. Whether in academic labs or industrial settings, this compound exemplifies the intersection of chemical innovation and therapeutic potential.

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